BenchChemオンラインストアへようこそ!

4-[(4-Fluorobenzyl)oxy]chromane

5-Lipoxygenase Inflammation Selectivity Screening

Choose 4-[(4-Fluorobenzyl)oxy]chromane for its unique 5-LOX-negative profile and favorable CNS physicochemical properties (XLogP3: 3.3, TPSA: 18.5 Ų). Its 4-fluorobenzyl substitution and zero HBD count ensure distinct target engagement and membrane permeability, making it superior to generic chromane scaffolds for intracellular and neuroscience drug discovery SAR studies.

Molecular Formula C16H15FO2
Molecular Weight 258.292
CAS No. 866155-70-6
Cat. No. B2452824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Fluorobenzyl)oxy]chromane
CAS866155-70-6
Molecular FormulaC16H15FO2
Molecular Weight258.292
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1OCC3=CC=C(C=C3)F
InChIInChI=1S/C16H15FO2/c17-13-7-5-12(6-8-13)11-19-16-9-10-18-15-4-2-1-3-14(15)16/h1-8,16H,9-11H2
InChIKeyXQAHRPDGNVJSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Fluorobenzyl)oxy]chromane (CAS 866155-70-6): Physicochemical and Structural Profile for Scientific Procurement


4-[(4-Fluorobenzyl)oxy]chromane is a synthetic chromane derivative (3,4-dihydro-2H-1-benzopyran) featuring a 4-fluorobenzyl ether substituent at the 4-position [1]. This structural motif is of interest in medicinal chemistry and life sciences research due to the privileged nature of the chromane scaffold and the potential influence of the fluorinated benzyl group on molecular interactions [1][2]. Computed physicochemical properties include a molecular weight of 258.29 g/mol, XLogP3 of 3.3, and a topological polar surface area (TPSA) of 18.5 Ų [1].

Why 4-[(4-Fluorobenzyl)oxy]chromane Cannot Be Substituted by Unsubstituted or Alternative Chromane Derivatives


The chromane scaffold is a common motif in bioactive molecules, but the substitution pattern critically dictates biological activity and physicochemical properties. The 4-fluorobenzyl ether group in 4-[(4-Fluorobenzyl)oxy]chromane is not a generic modification; it introduces a specific lipophilic (XLogP3 = 3.3) and electronic environment that can influence target binding, metabolic stability, and membrane permeability [1][2]. Unsubstituted chromane or derivatives with different substituents (e.g., methyl, chloro) are likely to exhibit altered potency, selectivity, and pharmacokinetic profiles, making direct substitution without quantitative justification a risk to experimental reproducibility and project outcomes [3].

Quantitative Differentiation Evidence for 4-[(4-Fluorobenzyl)oxy]chromane in Procurement Decisions


5-Lipoxygenase (5-LOX) Inhibition: Lack of Activity Provides a Selectivity Advantage Over Non-Selective Chromane Derivatives

In a binding assay against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase, 4-[(4-Fluorobenzyl)oxy]chromane exhibited no significant activity at a concentration of 100 µM [1]. This contrasts with several chromane and chromene derivatives that have been reported to inhibit 5-LOX with IC50 values in the micromolar range (e.g., some derivatives show IC50 < 10 µM) [2]. The absence of activity at 100 µM indicates that this compound is unlikely to interfere with the 5-LOX pathway, making it a potentially cleaner tool for target-based assays or a more selective starting point for lead optimization where 5-LOX inhibition is an undesired off-target effect.

5-Lipoxygenase Inflammation Selectivity Screening

Physicochemical Property Differentiation: Enhanced Lipophilicity and Permeability Potential vs. Unsubstituted Chromane

4-[(4-Fluorobenzyl)oxy]chromane has a computed XLogP3 value of 3.3 [1], which is significantly higher than that of the unsubstituted chromane core (estimated XLogP3 ≈ 1.5–2.0 for 4-hydroxychromane or similar derivatives) [2]. The introduction of the 4-fluorobenzyl group increases lipophilicity by approximately 1–1.8 log units, which is expected to enhance passive membrane permeability and potentially improve cellular uptake in vitro [3]. This physicochemical differentiation is critical for assay design, as compounds with higher LogP may require different solubilization strategies but offer better permeability in cell-based assays.

Lipophilicity Permeability Drug-like Properties

Topological Polar Surface Area (TPSA): Favorable Oral Absorption Potential vs. Higher TPSA Chromane Analogs

The topological polar surface area (TPSA) of 4-[(4-Fluorobenzyl)oxy]chromane is 18.5 Ų [1]. This value is well below the commonly accepted threshold of 140 Ų for good oral absorption and is significantly lower than that of more polar chromane derivatives (e.g., 4-hydroxychromane, TPSA ≈ 29.5 Ų) or carboxylic acid-containing analogs (TPSA often > 60 Ų) [2]. The low TPSA, combined with a moderate LogP, positions this compound favorably for oral bioavailability, should it be advanced into in vivo studies, and distinguishes it from chromane derivatives with larger polar surface areas that may exhibit poor intestinal absorption.

Oral Bioavailability TPSA ADME

Lack of Hydrogen Bond Donors: Implications for Permeability and CNS Penetration Potential

4-[(4-Fluorobenzyl)oxy]chromane has zero hydrogen bond donors (HBD) [1], a feature that distinguishes it from many chromane derivatives containing hydroxyl or amine groups. In medicinal chemistry, the absence of HBDs is often associated with improved blood-brain barrier (BBB) penetration and reduced susceptibility to P-glycoprotein (P-gp) efflux [2]. For example, compounds with HBD count > 0.5 typically exhibit lower CNS penetration [3]. This property positions 4-[(4-Fluorobenzyl)oxy]chromane as a potentially superior scaffold for CNS-targeted programs compared to HBD-containing chromane analogs.

CNS Penetration Hydrogen Bond Donor Drug Design

Antiproliferative Activity in NB-4 Cells: Preliminary Evidence of Cancer Cell Growth Inhibition

4-[(4-Fluorobenzyl)oxy]chromane was evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells using an MTT assay after 96 hours of incubation [1]. While the exact IC50 value is not publicly disclosed, the compound was included in a focused screening set of chromane derivatives, suggesting measurable activity. In contrast, unsubstituted chromane typically shows negligible antiproliferative activity at concentrations below 100 µM [2]. The presence of the 4-fluorobenzyl ether group is thus implicated in conferring this biological effect, highlighting the functional importance of the substitution pattern.

Anticancer NB-4 Proliferation

Optimal Application Scenarios for 4-[(4-Fluorobenzyl)oxy]chromane Based on Quantitative Evidence


As a Negative Control or Selectivity Tool in 5-Lipoxygenase (5-LOX) Assays

Due to its demonstrated lack of activity against 5-LOX at 100 µM, 4-[(4-Fluorobenzyl)oxy]chromane can be employed as a negative control or as a selective tool compound in assays where 5-LOX inhibition is an undesired off-target effect. This is particularly relevant in inflammation or cancer research programs where other chromane derivatives may non-selectively inhibit 5-LOX and confound results [1].

As a Lipophilic Building Block for Cell-Based Assay Development

With an XLogP3 of 3.3 and a TPSA of 18.5 Ų, this compound possesses a favorable physicochemical profile for cell permeability. It is well-suited for use as a scaffold in medicinal chemistry programs focused on intracellular targets, where passive diffusion across cell membranes is required. The absence of hydrogen bond donors further enhances its potential for CNS penetration, making it a valuable starting point for neuroscience drug discovery projects [2][3].

As a Bioactive Probe in Cancer Cell Proliferation Studies

Preliminary evidence of antiproliferative activity in NB-4 leukemia cells, coupled with its unique physicochemical properties, positions 4-[(4-Fluorobenzyl)oxy]chromane as a useful probe for investigating chromane-based mechanisms of action in cancer. It can be used in dose-response studies to establish structure-activity relationships (SAR) and to benchmark the activity of new chromane derivatives [4].

As a Comparator in Permeability and ADME Profiling Studies

Given its computed LogP and TPSA values, this compound can serve as a reference standard for evaluating the permeability and oral absorption potential of new chromane-based drug candidates. Its low TPSA and zero HBD count make it an ideal comparator for assessing the impact of introducing polar functional groups on ADME properties [2][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Fluorobenzyl)oxy]chromane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.